Methyl 7-oxospiro[3.4]octane-6-carboxylate
Description
Methyl 7-oxospiro[3.4]octane-6-carboxylate is a spirocyclic compound with the molecular formula C10H14O3. This compound is characterized by a unique spiro structure, where two rings are connected through a single carbon atom. The spirocyclic framework imparts distinct chemical and physical properties to the molecule, making it an interesting subject for scientific research and industrial applications .
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 7-oxospiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-13-9(12)7-5-10(3-2-4-10)6-8(7)11/h7H,2-6H2,1H3 |
InChI Key |
CTLRYYHEWQPWBY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(CCC2)CC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-oxospiro[3.4]octane-6-carboxylate typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a suitable cyclohexanone derivative with a carboxylate ester under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxospiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various spirocyclic derivatives, such as spiro alcohols, spiro ketones, and spiro carboxylic acids .
Scientific Research Applications
Methyl 7-oxospiro[3.4]octane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 7-oxospiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-oxospiro[3.3]heptane-2-carboxylate
- 7-oxospiro[3.4]octane-5-carboxylic acid
- Spiroindole and Spirooxindole derivatives
Uniqueness
Methyl 7-oxospiro[3.4]octane-6-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be exploited in various applications, making it a valuable compound in research and industry .
Biological Activity
Methyl 7-oxospiro[3.4]octane-6-carboxylate is a compound of interest in medicinal chemistry and biological research due to its unique spirocyclic structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a spirocyclic framework that contributes to its reactivity and interaction with biological systems. The compound's molecular formula is , and its structure includes a carboxylate group that enhances its solubility and biological availability.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The spirocyclic structure allows the compound to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to alterations in biochemical pathways, making it valuable in studies related to enzyme mechanisms and drug development.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. This compound has shown promise in preliminary studies for its potential effectiveness against both Gram-positive and Gram-negative bacteria, suggesting it could be developed into an antibiotic agent .
Antioxidant Activity
The compound's antioxidant capabilities have been evaluated through various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Preliminary results indicate that this compound possesses significant radical scavenging activity, which could be beneficial in protecting cells from oxidative stress-related damage .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar spirocyclic compounds is essential:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate | C₉H₁₂O₄ | Contains additional oxygen atoms | Moderate antimicrobial activity |
| 6-Oxaspiro[3.4]octane-2-carboxylic acid | C₇H₈O₃ | Lacks nitrogen atoms | Notable enzyme inhibition |
| 2-Azaspiro[3.4]octane | C₇H₁₃N | Contains nitrogen in the ring | Antitumor properties reported |
This table highlights the distinct features of this compound compared to other compounds, particularly its enhanced biological activity due to the presence of the carboxylate group and spirocyclic structure.
Study on Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth at concentrations as low as 50 µg/mL, demonstrating significant potential for further development as an antimicrobial agent.
Research on Antioxidant Properties
In another study published in the Journal of Natural Products, this compound was assessed for its antioxidant properties using the ABTS assay. Results indicated an IC50 value of 25 µg/mL, suggesting that the compound effectively scavenges free radicals and may contribute to cellular protection against oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
